6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine
Overview
Description
6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine is a chemical compound with the molecular formula C11H14BrFN2. It is characterized by the presence of bromine, fluorine, and piperidine functionalities, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine typically involves the following steps:
Fluorination: The addition of a fluorine atom to the pyridine ring.
Piperidinylation: The attachment of a piperidine group to the pyridine ring via a methyl linker.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced forms with different hydrogenation levels.
Scientific Research Applications
6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The piperidine group may facilitate the compound’s penetration into biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
6-Bromo-3-fluoro-2-methylpyridine: Similar in structure but lacks the piperidine group.
2-Bromo-3-fluoro-6-methylpyridine: Another fluorinated and brominated pyridine derivative.
5-Bromo-2-chloropyridine: Contains bromine and chlorine atoms instead of fluorine
Uniqueness: 6-Bromo-3-fluoro-2-piperidin-1-ylmethylpyridine is unique due to the presence of the piperidine group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-bromo-3-fluoro-2-(piperidin-1-ylmethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2/c12-11-5-4-9(13)10(14-11)8-15-6-2-1-3-7-15/h4-5H,1-3,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQVONROQCLISG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=N2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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